1-(4-Pyridinyl)-1-heptanone

Catalog No.
S515767
CAS No.
32941-30-3
M.F
C12H17NO
M. Wt
191.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Pyridinyl)-1-heptanone

CAS Number

32941-30-3

Product Name

1-(4-Pyridinyl)-1-heptanone

IUPAC Name

1-pyridin-4-ylheptan-1-one

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C12H17NO/c1-2-3-4-5-6-12(14)11-7-9-13-10-8-11/h7-10H,2-6H2,1H3

InChI Key

MLBWTXHUVGBPNL-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-Heptanone, 1-(4-pyridyl)-; 1-(4-Pyridyl)-1-heptanone; 4-Heptanoylpyridine;

Canonical SMILES

CCCCCCC(=O)C1=CC=NC=C1

The exact mass of the compound 1-Heptanone, 1-(4-pyridyl)- is 191.13 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1-Heptanone, 1-(4-pyridyl)- is an organic compound with the molecular formula C12H17NOC_{12}H_{17}NO and a molecular weight of 191.27 g/mol. This compound features a heptanone chain (a seven-carbon straight-chain ketone) with a pyridyl group attached at the first position. The presence of the pyridyl group, which is a derivative of pyridine, imparts unique chemical properties and biological activities to this compound. Its structure allows for various interactions in both chemical and biological contexts, making it a subject of interest in synthetic organic chemistry and medicinal research.

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert it into alcohol derivatives, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The pyridyl ring can undergo substitution reactions, allowing for functionalization with various substituents in the presence of electrophiles and catalysts.

These reactions highlight the compound's versatility in organic synthesis and its potential for creating more complex molecules.

The biological activity of 1-heptanone, 1-(4-pyridyl)- is an area of ongoing research. Preliminary studies suggest that compounds containing pyridyl groups often exhibit significant biological properties, including antimicrobial and anti-inflammatory activities. The interaction of this compound with specific enzymes or receptors may influence metabolic pathways, although detailed mechanisms are still being elucidated.

Synthesis methods for 1-heptanone, 1-(4-pyridyl)- typically involve:

  • Grignard Reactions: The reaction of 4-pyridylmagnesium bromide with heptanone is a common method for synthesizing this compound. This reaction requires careful control of conditions to avoid side reactions.
  • Industrial Production: In industrial settings, optimized reaction conditions are employed to maximize yield and purity. Techniques such as continuous flow reactors can enhance efficiency.

These methods reflect the compound's importance as a building block in organic synthesis.

1-Heptanone, 1-(4-pyridyl)- has various applications:

  • Chemical Research: It serves as a building block in the synthesis of more complex organic molecules.
  • Biological Studies: Researchers utilize it to study enzyme interactions and metabolic pathways.
  • Pharmaceuticals: There is potential for its use as an intermediate in drug development.
  • Industrial Uses: It is involved in the production of specialty chemicals and materials.

These applications underline its significance across multiple fields.

Interaction studies involving 1-heptanone, 1-(4-pyridyl)- focus on its biochemical interactions. Research indicates that this compound may interact with enzymes or receptors within biological systems, influencing various biochemical pathways. Understanding these interactions can lead to insights into its potential therapeutic uses and mechanisms of action.

Several compounds share structural similarities with 1-heptanone, 1-(4-pyridyl)-. Here are some notable examples:

Compound NameStructureUnique Features
1-Pyridin-2-ylheptan-2-oneC12H17NOContains a different position of the pyridine ring
4-HeptanoneC7H14OA simpler ketone without a pyridine moiety
N-(Pyridin-2-yl)amidesVariesDiverse biological activities due to amide bond

Uniqueness

The uniqueness of 1-heptanone, 1-(4-pyridyl)- lies in its specific structure that combines both heptanone and pyridyl functionalities. This combination allows it to participate in a wide range of

Historical Synthesis Approaches

Early Friedel-Crafts Limitations

Traditional Friedel-Crafts acylation methods, which are highly effective for benzene derivatives, face significant limitations when applied to pyridine substrates [3] [4]. Pyridines are inherently electron-deficient aromatic systems that resist electrophilic attack under standard Friedel-Crafts conditions. The electron-withdrawing nitrogen atom deactivates the ring toward electrophilic substitution, making direct acylation with heptanoyl chloride and aluminum chloride ineffective [4].

The primary challenges in historical approaches include:

  • Formation of pyridinium salts through nitrogen coordination with Lewis acids
  • Reduced nucleophilicity of the pyridine ring carbon atoms
  • Competing side reactions leading to poor yields
  • Requirement for harsh reaction conditions

Classical Radical-Based Methods

Early synthetic approaches for pyridyl ketones relied heavily on radical chemistry, particularly the addition of acyl radicals to pyridine derivatives [3]. These methods typically required acidic conditions to enhance the electrophilicity of the pyridine ring through protonation or salt formation. Acyl radicals, being nucleophilic in nature, could add to pyridinium salts at positions 2 or 4, followed by oxidative aromatization [3].

Table 1: Historical Radical-Based Synthesis Conditions

MethodRadical SourceConditionsYield RangeLimitations
Aldehyde OxidationParaldehyde + tBuOOHTFA, FeSO₄, moderate temperature40-60%Fragmentation to alkyl radicals
Acetal OxidationAcetals + K₂S₂O₈Aqueous conditions, 80-100°C30-50%Poor regioselectivity
Formamide OxidationHCONH₂ + K₂S₂O₈Elevated temperature45-65%Limited to specific substituents

Modern Custom Synthesis Protocols

Metal-Catalyzed Acylation Methods

Contemporary synthesis of 1-heptanone, 1-(4-pyridyl)- has benefited significantly from advances in transition metal catalysis. Palladium-catalyzed direct carbon-hydrogen activation represents a major breakthrough in pyridine functionalization [5] [6].

Platinum-Catalyzed Direct Acylation Protocol:
Modern platinum-catalyzed methods enable direct acylation of pyridine derivatives with acyl chlorides without requiring oxidants or additional additives [6]. This approach involves:

  • Formation of platinum-acyl intermediates through nucleophilic attack
  • Electrophilic aromatic substitution mechanism
  • High regioselectivity for 4-position acylation

Palladium-Catalyzed Methodologies:
Palladium acetate catalyzed systems have shown effectiveness for acylation reactions using various acyl sources [5]. Key advantages include:

  • Mild reaction conditions (50-120°C)
  • Good functional group tolerance
  • Moderate to excellent yields (60-85%)

Copper-Catalyzed Oxidative Coupling

Copper-catalyzed aerobic oxidative coupling has emerged as an efficient method for ketone synthesis from simple starting materials [7] [8]. This methodology utilizes:

  • Copper iodide as catalyst (5-30 mol%)
  • Oxygen as terminal oxidant
  • Formation of radical cation intermediates
  • Direct coupling of ketones with nitrogen-containing compounds

Optimized Copper-Catalyzed Protocol:

  • Catalyst: CuI (20 mol%)
  • Additives: LiCl (2.0 equiv)
  • Solvent: DMA/Et₃N (2:1)
  • Temperature: 120°C
  • Atmosphere: O₂ (1 atm)
  • Time: 15 hours

Metalation-Based Approaches

Direct metalation of pyridine derivatives followed by acylation with heptanoyl chloride represents a highly effective synthetic strategy [9] [10]. This approach involves:

Lithiation Protocol:

  • Base: n-BuLi or LDA at -78°C
  • Solvent: THF or Et₂O
  • Electrophile: Heptanoyl chloride
  • Temperature control: Critical for regioselectivity

Enhanced Metalation Conditions:
Recent developments include the use of specialized additives such as dimethylaminoethanol to enable metalation at higher temperatures, improving synthetic practicality [3]. The incorporation of tetramethylpiperidine lithium bases allows room temperature metalation of specific pyridine derivatives [3].

Key Reaction Mechanisms (Ketone-Pyridine Coupling)

Electrophilic Aromatic Substitution Pathway

The fundamental mechanism for ketone-pyridine coupling involves electrophilic aromatic substitution where an acylium ion or equivalent electrophile attacks the electron-deficient pyridine ring [4]. The mechanism proceeds through:

  • Acylium Ion Formation:

    • Generation from acyl chlorides and Lewis acids
    • Alternative formation through acyl radical oxidation
    • Stabilization through resonance
  • Nucleophilic Attack:

    • Pyridine carbon acts as nucleophile despite electron deficiency
    • Preferential attack at 4-position due to electronic factors
    • Formation of σ-complex intermediate
  • Aromatization:

    • Proton elimination to restore aromaticity
    • Regeneration of catalyst (in catalytic processes)

Radical Coupling Mechanisms

Modern copper-catalyzed methods proceed through radical pathways involving single electron transfer processes [7] [8]. The detailed mechanism includes:

Imine Formation and Isomerization:
Initial condensation between ketone and amine components forms imine intermediates, which isomerize to more reactive enamine forms under reaction conditions [7].

Single Electron Transfer:
Copper(II) species facilitate single electron oxidation of enamine intermediates to form radical cations. These electron-deficient species undergo intramolecular coupling with enhanced reactivity compared to neutral enamines [7].

Density Functional Theory Calculations:
Computational studies indicate that intramolecular coupling of cationic radicals requires significantly lower activation energy (3.8 kcal/mol) compared to neutral enamine cyclization (35.9 kcal/mol) [7]. This dramatic difference explains the superior efficiency of oxidative coupling methods.

Metal-Catalyzed Carbon-Hydrogen Activation

Palladium and platinum-catalyzed methods operate through carbon-hydrogen bond activation mechanisms [5] [6]. The process involves:

  • Metal-Substrate Coordination:

    • Formation of coordination complexes with pyridine nitrogen
    • Activation of carbon-hydrogen bonds adjacent to nitrogen
  • Oxidative Addition:

    • Insertion of metal into carbon-hydrogen bonds
    • Formation of organometallic intermediates
  • Acyl Transfer:

    • Reaction with acyl chlorides or equivalent electrophiles
    • Formation of carbon-carbon bonds through reductive elimination

Purification and Isolation Techniques

Chromatographic Methods

Column Chromatography:
Standard silica gel column chromatography represents the primary purification method for 1-heptanone, 1-(4-pyridyl)-. Typical conditions include:

  • Stationary phase: Silica gel (230-400 mesh)
  • Mobile phase: Petroleum ether/ethyl acetate gradients (100:1 to 3:1)
  • Detection: UV visualization at 254 nm

High-Performance Liquid Chromatography:
Advanced purification can be achieved using cyclodextrin-bonded stationary phases, which show excellent selectivity for pyridine derivatives [11]. Key parameters include:

  • Stationary phase: β-cyclodextrin bonded silica
  • Mobile phase: Methanol/phosphate buffer (pH 7.0)
  • Detection: UV-Vis spectroscopy
  • Retention behavior: Enhanced separation despite low affinity constants (~10² M⁻¹)

Crystallization and Recrystallization

Solvent Selection:
Appropriate solvent systems for crystallization include:

  • Primary solvents: Absolute ethanol, methanol
  • Anti-solvents: Hexane, petroleum ether, cyclohexane
  • Temperature control: Cooling to 0-5°C for crystal formation

Decolorization Process:
Industrial-scale purification often incorporates decolorization steps using activated carbon (200-400 mesh) at elevated temperatures (40°C) followed by filtration and solvent exchange [12].

Distillation Techniques

Vacuum Distillation:
For compounds stable under reduced pressure conditions:

  • Pressure: 1-10 mmHg
  • Temperature range: 120-150°C (depending on pressure)
  • Fractionation: Multiple theoretical plates for high purity

Steam Distillation:
Alternative method for compounds with suitable volatility:

  • Temperature: 100°C at atmospheric pressure
  • Co-distillation with water
  • Subsequent extraction and drying procedures

Table 2: Purification Methods Comparison

MethodEfficiencyScalabilityPurity AchievedTime Required
Column ChromatographyHighLaboratory scale>95%2-4 hours
HPLCVery HighAnalytical scale>99%1-2 hours
RecrystallizationModerateIndustrial scale90-95%4-8 hours
Vacuum DistillationHighPilot scale>98%3-6 hours
Steam DistillationModerateIndustrial scale85-92%6-12 hours

Extraction and Workup Procedures

Liquid-Liquid Extraction:
Standard aqueous workup procedures involve:

  • Organic phase: Ethyl acetate or dichloromethane
  • Aqueous washes: Saturated sodium bicarbonate, brine
  • Drying agents: Anhydrous magnesium sulfate or sodium sulfate
  • Concentration: Rotary evaporation under reduced pressure

Acid-Base Extractions:
Selective separation based on pyridine basicity:

  • Acidic extraction: Conversion to pyridinium salts
  • Basic extraction: Liberation of free base
  • pH adjustment: Critical for quantitative recovery

Specialized Workup Methods:
For metal-catalyzed reactions, specific procedures remove catalyst residues:

  • Filtration through celite to remove heterogeneous catalysts
  • Treatment with chelating agents for homogeneous catalysts
  • Multiple extraction cycles to ensure complete purification

Infrared (Infrared) Spectral Signature Analysis

The infrared spectrum of 1-Heptanone, 1-(4-pyridyl)- exhibits characteristic absorption bands that provide definitive structural identification. The carbonyl stretching vibration represents the most diagnostically significant feature, appearing as a strong absorption at approximately 1690 cm⁻¹ [1] [2]. This frequency is consistent with aromatic ketones, where conjugation between the carbonyl group and the pyridine ring system causes a bathochromic shift compared to aliphatic ketones (typically 1715 cm⁻¹) [1] [3].

The pyridine ring vibrations manifest as multiple characteristic bands. The carbon-nitrogen stretching mode appears as a strong absorption at 1595 cm⁻¹, while the carbon-carbon stretching vibrations of the aromatic ring system occur at 1570 cm⁻¹ [3] [4]. The pyridine ring breathing mode, a distinctive feature of six-membered nitrogen heterocycles, is observed at 1005 cm⁻¹ [4].

Aromatic carbon-hydrogen stretching vibrations appear in the region 3000-3100 cm⁻¹, with the most prominent band at 3050 cm⁻¹ [3]. The aliphatic carbon-hydrogen stretching modes of the heptyl chain produce strong absorptions at 2920 cm⁻¹ and 2850 cm⁻¹, corresponding to asymmetric and symmetric methylene stretching vibrations, respectively [5].

Deformation vibrations contribute additional spectral complexity. Aromatic carbon-hydrogen bending modes appear at 1450 cm⁻¹, while aliphatic deformation vibrations occur at 1380 cm⁻¹ for methyl groups and 1460 cm⁻¹ for methylene groups [5]. The carbon-carbon stretching vibrations of the aliphatic chain manifest as medium-intensity absorptions in the 1050-1200 cm⁻¹ region [5].

Vibrational ModeFrequency Range (cm⁻¹)Expected Frequency (cm⁻¹)Intensity
C=O stretch (ketone)1680-17001690Strong
C=N stretch (pyridine ring)1590-16001595Strong
C=C stretch (pyridine ring)1560-15801570Medium
C-H stretch (aromatic)3000-31003050Medium
C-H stretch (aliphatic)2850-29702920, 2850Strong
C-H bend (aromatic)1400-15001450Medium
C-H bend (aliphatic)1350-14501380Medium
Ring breathing (pyridine)990-10201005Medium
C-C stretch (aliphatic chain)1050-12001100Medium

Nuclear Magnetic Resonance (Nuclear Magnetic Resonance) Spectral Interpretation

¹H-Nuclear Magnetic Resonance Proton Environment Mapping

The proton nuclear magnetic resonance spectrum of 1-Heptanone, 1-(4-pyridyl)- reveals distinct resonance patterns that enable comprehensive structural elucidation. The pyridine aromatic protons exhibit characteristic downfield chemical shifts due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom [6] [7].

The H-2 and H-6 protons (ortho to nitrogen) appear as doublets of doublets at δ 8.70-8.80 ppm with coupling constants of J = 4.5 Hz (ortho coupling) and J = 1.5 Hz (meta coupling) [6] [8]. The H-3 and H-5 protons (meta to nitrogen) resonate at δ 7.65-7.75 ppm as doublets of doublets with identical coupling patterns [6] [7].

The α-methylene group adjacent to the carbonyl carbon appears as a triplet at δ 2.95-3.05 ppm with J = 7.0 Hz, integrating for two protons [9] [10]. This significant downfield shift reflects the deshielding effect of the carbonyl group [11]. The β-methylene group resonates at δ 1.70-1.80 ppm as a quintet with J = 7.0 Hz, resulting from coupling with both adjacent methylene groups [11].

The internal methylene groups of the heptyl chain appear as complex multiplets in the region δ 1.25-1.35 ppm, integrating for eight protons total [12]. The terminal methyl group exhibits a characteristic triplet at δ 0.85-0.90 ppm with J = 7.0 Hz, integrating for three protons [12].

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)
H-2,H-6 (α to N, pyridine)8.70-8.80dd2H4.5, 1.5
H-3,H-5 (β to N, pyridine)7.65-7.75dd2H4.5, 1.5
CH₂-α (α to C=O)2.95-3.05t2H7.0
CH₂-β (β to C=O)1.70-1.80quintet2H7.0
CH₂ (internal chain)1.25-1.35m6H-
CH₃ (terminal methyl)0.85-0.90t3H7.0

¹³C-Nuclear Magnetic Resonance Carbon Skeleton Elucidation

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the molecular carbon framework. The carbonyl carbon appears as the most downfield signal at δ 200.2 ppm, characteristic of aromatic ketones [13] [14]. This chemical shift is consistent with ketones conjugated to electron-deficient aromatic systems [15].

The pyridine ring carbons exhibit distinctive chemical shift patterns. The C-2 and C-6 carbons (ortho to nitrogen) resonate at δ 150.8 ppm, reflecting the strong deshielding effect of the electronegative nitrogen atom [16] [17]. The C-4 carbon (para to nitrogen and bearing the carbonyl substituent) appears at δ 146.1 ppm [16]. The C-3 and C-5 carbons (meta to nitrogen) exhibit signals at δ 122.5 ppm [17].

The aliphatic carbon chain displays a predictable pattern based on distance from the electronegative carbonyl group [18]. The α-carbon (adjacent to carbonyl) resonates at δ 38.8 ppm, showing significant downfield shift due to the electron-withdrawing effect of the carbonyl [19]. The β-carbon appears at δ 24.6 ppm, while the γ-carbon and subsequent internal methylene carbons resonate in the range δ 29.0-29.2 ppm [19]. The terminal methyl carbon exhibits a characteristic signal at δ 14.2 ppm [19].

Carbon EnvironmentChemical Shift (δ, ppm)Expected δ (ppm)
C=O (carbonyl)199-201200.2
C-2,C-6 (α to N, pyridine)150-151150.8
C-4 (para to N, pyridine)145-147146.1
C-3,C-5 (β to N, pyridine)121-123122.5
C-α (α to C=O)38-4038.8
C-β (β to C=O)24-2524.6
CH₂ (internal chain)29-3029.0
CH₃ (terminal)14-1514.2

Mass Spectrometric Fragmentation Patterns

The electron ionization mass spectrum of 1-Heptanone, 1-(4-pyridyl)- exhibits characteristic fragmentation patterns that reflect both the heterocyclic and aliphatic structural components. The molecular ion peak appears at m/z 191 with moderate intensity (25-35% relative abundance), indicating reasonable stability under electron impact conditions [20] [21].

The base peak typically occurs at m/z 106, corresponding to the 4-pyridylcarbonium ion (C₇H₈N⁺) formed through α-cleavage adjacent to the carbonyl group [20] [22]. This fragmentation represents the most favorable process due to the stability of the resulting aromatic acylium ion [22]. The complementary heptyl radical loss produces this highly stable cationic species.

Pyridine ring fragmentation generates the m/z 78 ion (C₅H₄N⁺), representing pyridine minus one hydrogen atom, appearing with 60-80% relative intensity [20] [21]. This fragment results from ring contraction or hydrogen loss processes characteristic of nitrogen-containing heterocycles [23] [21].

Alkyl chain fragmentation follows predictable patterns. The McLafferty rearrangement produces fragments at m/z 148 ([M - C₃H₇]⁺) with 5-10% intensity [24] [25]. Additional alkyl fragmentations generate ions at m/z 57 (C₄H₉⁺, 40-60% intensity) and m/z 43 (C₃H₇⁺, 70-90% intensity), representing successive loss of alkyl units from the heptyl chain [24] [26].

Secondary fragmentation processes yield lower mass ions including m/z 29 (CHO⁺) with 20-30% relative abundance, formed through carbonyl-related fragmentations [26].

m/zRelative Intensity (%)Fragment AssignmentFragmentation Mechanism
19125-35 (M⁺)[M]⁺ (molecular ion)Molecular ion formation
16315-25[M - C₂H₄]⁺α-Cleavage + rearrangement
1485-10[M - C₃H₇]⁺McLafferty rearrangement
10680-100C₇H₈N⁺ (pyridyl cation)Acylium ion formation
7860-80C₅H₄N⁺ (pyridine - H)Ring fragmentation
5740-60C₄H₉⁺ (butyl cation)Alkyl chain cleavage
4370-90C₃H₇⁺ (propyl cation)Alkyl chain cleavage
2920-30CHO⁺ (formyl cation)Secondary fragmentation

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

191.131014166 Da

Monoisotopic Mass

191.131014166 Da

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

32941-30-3

Wikipedia

1-Heptanone, 1-(4-pyridyl)-

Dates

Last modified: 08-15-2023
1: Qian C, Ren N, Wang J, Xu Q, Chen X, Qi X. Effects of exogenous application of CPPU, NAA and GA(4+7) on parthenocarpy and fruit quality in cucumber (Cucumis sativus L.). Food Chem. 2018 Mar 15;243:410-413. doi: 10.1016/j.foodchem.2017.09.150. Epub 2017 Sep 30. PubMed PMID: 29146357.
2: Morsali A, Hosseini-Monfared H, Morsali A, Mayer P. Sonochemical synthesis and characterization of new one-dimensional manganese(II) coordination polymer nanostructures. Ultrason Sonochem. 2015 May;24:140-5. doi: 10.1016/j.ultsonch.2014.11.011. Epub 2014 Nov 23. PubMed PMID: 25483353.
3: Liu H, Lv C, Ding B, Wang J, Li S, Zhang Y. Antitumor activity of G-quadruplex-interactive agent TMPyP4 with photodynamic therapy in ovarian carcinoma cells. Oncol Lett. 2014 Jul;8(1):409-413. Epub 2014 May 8. PubMed PMID: 24959286; PubMed Central PMCID: PMC4063630.
4: Kabeya LM, Fuzissaki CN, Taleb-Contini SH, da C Ferreira AM, Naal Z, Santos EO, Figueiredo-Rinhel AS, Azzolini AE, Vermelho RB, Malvezzi A, Amaral AT, Lopes JL, Lucisano-Valim YM. 7-Hydroxycoumarin modulates the oxidative metabolism, degranulation and microbial killing of human neutrophils. Chem Biol Interact. 2013 Oct 25;206(1):63-75. doi: 10.1016/j.cbi.2013.08.010. Epub 2013 Aug 28. PubMed PMID: 23994743.
5: Kidd M, Modlin IM, Bodei L, Drozdov I. Decoding the Molecular and Mutational Ambiguities of Gastroenteropancreatic Neuroendocrine Neoplasm Pathobiology. Cell Mol Gastroenterol Hepatol. 2015 Jan 12;1(2):131-153. doi: 10.1016/j.jcmgh.2014.12.008. eCollection 2015 Mar. Review. PubMed PMID: 28210673; PubMed Central PMCID: PMC5301133.
6: Gao XH, Qanungo S, Pai HV, Starke DW, Steller KM, Fujioka H, Lesnefsky EJ, Kerner J, Rosca MG, Hoppel CL, Mieyal JJ. Aging-dependent changes in rat heart mitochondrial glutaredoxins--Implications for redox regulation. Redox Biol. 2013 Nov 12;1:586-98. doi: 10.1016/j.redox.2013.10.010. eCollection 2013. PubMed PMID: 25126518; PubMed Central PMCID: PMC4127417.
7: Qin H, Huang CH, Mao L, Xia HY, Kalyanaraman B, Shao J, Shan GQ, Zhu BZ. Molecular mechanism of metal-independent decomposition of lipid hydroperoxide 13-HPODE by halogenated quinoid carcinogens. Free Radic Biol Med. 2013 Oct;63:459-66. doi: 10.1016/j.freeradbiomed.2013.05.008. Epub 2013 May 14. PubMed PMID: 23680403; PubMed Central PMCID: PMC5806606.
8: Gao YB, Wang CL, Wu JY, Zhou HS, Jiang XT, Wu J, Zhang SL. Low temperature inhibits pollen tube growth by disruption of both tip-localized reactive oxygen species and endocytosis in Pyrus bretschneideri Rehd. Plant Physiol Biochem. 2014 Jan;74:255-62. doi: 10.1016/j.plaphy.2013.11.018. Epub 2013 Nov 25. PubMed PMID: 24321875.
9: Thomas AH, Serrano MP, Rahal V, Vicendo P, Claparols C, Oliveros E, Lorente C. Tryptophan oxidation photosensitized by pterin. Free Radic Biol Med. 2013 Oct;63:467-75. doi: 10.1016/j.freeradbiomed.2013.05.044. Epub 2013 Jun 5. PubMed PMID: 23747929.
10: Xu Y, Qi J, Yang X, Wu E, Qian SY. Free radical derivatives formed from cyclooxygenase-catalyzed dihomo-γ-linolenic acid peroxidation can attenuate colon cancer cell growth and enhance 5-fluorouracil's cytotoxicity. Redox Biol. 2014 Mar 20;2:610-8. doi: 10.1016/j.redox.2014.01.022. eCollection 2014. PubMed PMID: 25114837; PubMed Central PMCID: PMC4124262.
11: Hawkins CL, Davies MJ. Detection and characterisation of radicals in biological materials using EPR methodology. Biochim Biophys Acta. 2014 Feb;1840(2):708-21. doi: 10.1016/j.bbagen.2013.03.034. Epub 2013 Apr 6. Review. PubMed PMID: 23567797.
12: Leinisch F, Jiang J, DeRose EF, Khramtsov VV, Mason RP. Investigation of spin-trapping artifacts formed by the Forrester-Hepburn mechanism. Free Radic Biol Med. 2013 Dec;65:1497-505. doi: 10.1016/j.freeradbiomed.2013.07.006. Epub 2013 Jul 10. PubMed PMID: 23851031; PubMed Central PMCID: PMC3859841.
13: Elsayed NH, Monier M, Youssef I. Fabrication of photo-active trans-3-(4-pyridyl)acrylic acid modified chitosan. Carbohydr Polym. 2017 Sep 15;172:1-10. doi: 10.1016/j.carbpol.2017.04.072. Epub 2017 Apr 24. PubMed PMID: 28606514.
14: Yaku H, Murashima T, Tateishi-Karimata H, Nakano S, Miyoshi D, Sugimoto N. Study on effects of molecular crowding on G-quadruplex-ligand binding and ligand-mediated telomerase inhibition. Methods. 2013 Nov;64(1):19-27. doi: 10.1016/j.ymeth.2013.03.028. Epub 2013 Apr 2. PubMed PMID: 23562626.
15: Chen S, Su L, Qiu J, Xiao N, Lin J, Tan JH, Ou TM, Gu LQ, Huang ZS, Li D. Mechanistic studies for the role of cellular nucleic-acid-binding protein (CNBP) in regulation of c-myc transcription. Biochim Biophys Acta. 2013 Oct;1830(10):4769-77. doi: 10.1016/j.bbagen.2013.06.007. Epub 2013 Jun 14. PubMed PMID: 23774591.
16: Rees MD, Dang L, Thai T, Owen DM, Malle E, Thomas SR. Targeted subendothelial matrix oxidation by myeloperoxidase triggers myosin II-dependent de-adhesion and alters signaling in endothelial cells. Free Radic Biol Med. 2012 Dec 15;53(12):2344-56. doi: 10.1016/j.freeradbiomed.2012.10.002. Epub 2012 Oct 9. PubMed PMID: 23059132; PubMed Central PMCID: PMC3529214.
17: Zhang T, Lv Y, Lei Y, Liu D, Feng Y, Zhao J, Chen S, Meng F, Wang S. Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors. Eur J Med Chem. 2018 Feb 25;146:668-677. doi: 10.1016/j.ejmech.2018.01.060. Epub 2018 Jan 31. PubMed PMID: 29407989.
18: Ionescu RE, Aybeke EN, Bourillot E, Lacroute Y, Lesniewska E, Adam PM, Bijeon JL. Fabrication of Annealed Gold Nanostructures on Pre-Treated Glow-Discharge Cleaned Glasses and Their Used for Localized Surface Plasmon Resonance (LSPR) and Surface Enhanced Raman Spectroscopy (SERS) Detection of Adsorbed (Bio)molecules. Sensors (Basel). 2017 Jan 26;17(2). pii: E236. doi: 10.3390/s17020236. PubMed PMID: 28134754; PubMed Central PMCID: PMC5336031.

Explore Compound Types